molecular formula C18H19N3OS2 B6139663 N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-2-(2-thienyl)acetamide

N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-2-(2-thienyl)acetamide

Katalognummer B6139663
Molekulargewicht: 357.5 g/mol
InChI-Schlüssel: YLHFJHRDJVOJMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-2-(2-thienyl)acetamide, also known as BTA-EG6, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a member of the benzothiazole family of compounds, which have been shown to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. BTA-EG6 has been shown to have a unique mechanism of action that makes it a promising candidate for the development of new drugs.

Wirkmechanismus

N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-2-(2-thienyl)acetamide exerts its biological effects by binding to and inhibiting the activity of tubulin, which is a key component of the microtubule network. This results in the disruption of the microtubule network, which is essential for cell division and other cellular processes. This compound has also been shown to inhibit the aggregation of beta-amyloid protein by binding to it and preventing its aggregation into toxic oligomers.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, inhibition of beta-amyloid aggregation, and protection against oxidative stress. These effects are believed to be mediated by the compound's ability to bind to and inhibit the activity of tubulin and beta-amyloid protein.

Vorteile Und Einschränkungen Für Laborexperimente

N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-2-(2-thienyl)acetamide has several advantages for lab experiments, including its ability to selectively target tubulin and beta-amyloid protein, its high potency, and its unique mechanism of action. However, there are also some limitations to its use in lab experiments, including its potential toxicity, its limited solubility in aqueous solutions, and its potential for off-target effects.

Zukünftige Richtungen

There are several future directions for the study of N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-2-(2-thienyl)acetamide, including the development of new derivatives with improved pharmacological properties, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of new methods for the synthesis of this compound and related compounds may facilitate their use in future research.

Synthesemethoden

N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-2-(2-thienyl)acetamide can be synthesized using a variety of methods, including the reaction of 2-aminothiophenol with 2-bromoacetophenone in the presence of a base, followed by the reaction of the resulting intermediate with piperidine and benzothiazole. The final product is obtained after purification using column chromatography.

Wissenschaftliche Forschungsanwendungen

N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-2-(2-thienyl)acetamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, this compound has been shown to inhibit the growth of cancer cells by targeting the microtubule network, which is essential for cell division. In Alzheimer's disease, this compound has been shown to inhibit the aggregation of beta-amyloid protein, which is believed to be a key factor in the development of the disease. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress, which is believed to contribute to the development of the disease.

Eigenschaften

IUPAC Name

N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS2/c22-17(11-14-6-4-10-23-14)19-13-5-3-9-21(12-13)18-20-15-7-1-2-8-16(15)24-18/h1-2,4,6-8,10,13H,3,5,9,11-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHFJHRDJVOJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3S2)NC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.